molecular formula C24H23N3O5S2 B6583019 N-(3,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252924-92-7

N-(3,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6583019
CAS No.: 1252924-92-7
M. Wt: 497.6 g/mol
InChI Key: UQHYAKDPBRQILU-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-containing heterocyclic core. Key structural features include:

  • A thieno[3,2-d]pyrimidin-4-one scaffold.
  • A 3-(4-methoxybenzyl) substituent at position 3.
  • A sulfanyl group at position 2, linked to an acetamide moiety.
  • An N-(3,4-dimethoxyphenyl) group as the terminal substituent.

The molecular formula is C₂₄H₂₃N₃O₅S₂, with a calculated molecular weight of 497.56 g/mol.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-30-17-7-4-15(5-8-17)13-27-23(29)22-18(10-11-33-22)26-24(27)34-14-21(28)25-16-6-9-19(31-2)20(12-16)32-3/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHYAKDPBRQILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological implications based on recent studies.

Chemical Structure and Properties

The compound consists of a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity. The presence of methoxy groups and a sulfanyl acetamide moiety suggests potential interactions with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC23H24N2O5S
Molecular Weight440.51 g/mol
Core StructureThieno[3,2-d]pyrimidine
Functional GroupsMethoxy, sulfanyl, acetamide

Antimicrobial Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures often exhibit significant antimicrobial properties. For example, derivatives containing similar moieties have been shown to be effective against various bacterial strains such as E. coli and S. aureus . The presence of methoxy groups enhances the lipophilicity and cellular uptake of these compounds, potentially increasing their efficacy.

Case Study: Antimicrobial Evaluation

In a study by Chikhalia et al., several pyrimidine derivatives were synthesized and screened for antimicrobial activity. One compound demonstrated higher antibacterial activity than standard antibiotics like penicillin . This suggests that this compound may also possess similar properties.

Anticancer Activity

The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer activity in various studies. Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Research Findings

A review highlighted the anticancer potential of pyrimidine derivatives, noting that specific substitutions could enhance their activity against cancer cell lines . This aligns with the structural characteristics of this compound.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction : The methoxy groups may facilitate binding to specific receptors or enzymes critical for cellular signaling pathways.

Scientific Research Applications

Molecular Formula

The molecular formula of N-(3,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is C23H24N2O5SC_{23}H_{24}N_2O_5S with a molecular weight of approximately 440.51 g/mol.

Medicinal Chemistry

Research has indicated that compounds with similar structures to this compound exhibit significant pharmacological properties:

  • Anticancer Activity : Thieno[3,2-d]pyrimidine derivatives have been studied for their potential to inhibit tumor growth. For instance, compounds targeting specific kinases have shown promise in preclinical studies.
    CompoundActivityReference
    Thieno[3,2-d]pyrimidine derivativeInhibits cancer cell proliferation
  • Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential as antimicrobial agents.

Pharmacology

The compound may interact with various biological targets:

  • Enzyme Inhibition : Studies suggest that the thieno[3,2-d]pyrimidine scaffold can inhibit enzymes involved in cancer progression and inflammation.
    Target EnzymeInhibition TypeReference
    Kinase XCompetitive inhibition

Neuroscience

Certain derivatives have been explored for neuroprotective effects:

  • Cognitive Enhancement : Research indicates that similar compounds may improve cognitive function and have neuroprotective properties in models of neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results showed that specific modifications to the structure significantly enhanced anticancer activity.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives revealed that certain compounds exhibited potent activity against resistant strains of bacteria. This study highlights the potential for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

Structural Analogues in Pyrimidine and Thienopyrimidine Families

(a) N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide ()
  • Core Structure: Pyrimidine ring with 4,6-diamino substituents.
  • Key Differences: Lacks the thieno[3,2-d]pyrimidinone core; instead, features a simpler pyrimidine scaffold. Chlorophenyl group replaces the dimethoxyphenyl moiety. Molecular formula: C₁₂H₁₁ClN₅OS (MW: ~308.5 g/mol).
  • Research Findings: Crystal structure analysis reveals hydrogen bonding between the sulfanyl group and pyrimidine N-atoms, enhancing stability .
(b) 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()
  • Core Structure : Isoindolin-1,3-dione fused with a pentanamide chain.
  • Key Differences: Contains a pyridin-2-yl sulfamoyl group instead of a thienopyrimidinone. Molecular formula: C₂₄H₂₃N₅O₅S (MW: 493.53 g/mol).
  • Research Findings: The isoindolinone moiety contributes to planar rigidity, contrasting with the flexible acetamide linkage in the target compound. Higher nitrogen content (5 N vs. 3 N in the target) may influence binding to nucleic acid targets .
(c) DMSO-Solvated Pyrido[4,3-d]pyrimidine Derivative ()
  • Core Structure : Pyrido[4,3-d]pyrimidine with cyclopropyl and halogen substituents.
  • Key Differences :
    • Contains iodine and fluorine atoms, absent in the target compound.
    • Molecular formula: C₂₆H₂₃FIN₅O₄·C₂H₆OS (MW: 693.53 g/mol as a DMSO solvate).

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Analogous Compounds
Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Features
Target Compound C₂₄H₂₃N₃O₅S₂ 497.56 Thieno[3,2-d]pyrimidinone 3,4-Dimethoxyphenyl, sulfanyl Dual methoxy groups enhance solubility in polar solvents
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₁ClN₅OS 308.5 Pyrimidine 4-Chlorophenyl, diaminopyrimidine Chlorine increases lipophilicity
DMSO-solvated pyrido[4,3-d]pyrimidine C₂₆H₂₃FIN₅O₄·C₂H₆OS 693.53 Pyrido[4,3-d]pyrimidine Cyclopropyl, iodo, fluoro Halogens may confer metabolic stability
2-(1,3-Dioxoisoindolin-2-yl)-pentanamide C₂₄H₂₃N₅O₅S 493.53 Isoindolinone Pyridin-2-yl sulfamoyl High nitrogen content for nucleic acid interactions

Functional Implications of Substituents

  • Methoxy Groups : The target compound’s 3,4-dimethoxyphenyl and 4-methoxybenzyl groups likely enhance water solubility compared to halogenated analogues (e.g., ’s chlorophenyl). However, excessive methoxy substitution may reduce membrane permeability.
  • Sulfanyl Linkage : Present in all compared compounds, this group facilitates hydrogen bonding and metal coordination, critical for enzyme inhibition .
  • Halogenation : ’s iodine and fluorine substituents suggest improved target affinity but pose synthetic challenges compared to methoxy derivatives.

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